molecular formula C17H25Cl2N5O B195994 盐酸因地西酮 CAS No. 160472-97-9

盐酸因地西酮

货号 B195994
CAS 编号: 160472-97-9
分子量: 386.3 g/mol
InChI 键: KOYCUQMOCJHRJC-MLOZCBHJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indisetron Hydrochloride (trade name Sinseron) is a drug used for prophylaxis of chemotherapy-induced nausea and vomiting . It was approved by Japan’s Pharmaceuticals and Medical Devices Agency in 2004 . It acts on the serotonin receptors in the brain .


Molecular Structure Analysis

Indisetron Hydrochloride has a molecular formula of C17H25Cl2N5O . Its structure includes a bicyclic ring system, an indazole group, and an amide group .

科学研究应用

1. 化疗引起的恶心和呕吐的管理

盐酸因地西酮,一种口服 5-HT3 受体拮抗剂,已被证明对妇科和肺癌患者化疗引起的恶心和呕吐具有有效性和安全性。临床试验表明,化疗后呕吐和恶心完全抑制的发生率很高,不良事件最少,表明其在这些情况下作为预防剂的用途 (Ushijima 等人,2008), (Iritani 等人,2009)

2. 与其他止吐剂的比较疗效

盐酸因地西酮已与其他 5-HT3 受体拮抗剂(如昂丹司琼和格拉尼色琼)进行了比较。它对化疗引起的恶心和呕吐显示出相似或更高的疗效,表明其在某些情况下具有作为优选选择的潜力。这些比较是在各种癌症治疗的背景下进行的 (Tsukagoshi, 2005)

3. 剂量和给药研究

在化疗期间探索因地西酮片剂最佳给药期的研究,例如用于结直肠癌的改良 FOLFOX6 治疗,表明 1 天和 3 天方案均可用于预防恶心和呕吐。这突出了盐酸因地西酮在不同给药方案中的灵活性和疗效 (Nakatsumi 等人,2013), (Yuki 等人,2011)

4. 在治疗 CPT-11 引起的腹泻中的潜在用途

还发现盐酸因地西酮对 CPT-11 引起的腹泻有效,表明其用途超出了止吐特性。在化疗期间使用时改善腹泻的情况下观察到了这一点 (Kanbe & Osada, 2005)

未来方向

Future studies may explore more diverse bioactive moieties with the indazole scaffold (which is part of Indisetron’s structure) and gain greater insights into its mechanism . There’s also interest in optimizing the dosing period for Indisetron during specific chemotherapy regimens .

属性

IUPAC Name

N-[(1R,5S)-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl]-1H-indazole-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O.2ClH/c1-21-9-12-7-11(8-13(10-21)22(12)2)18-17(23)16-14-5-3-4-6-15(14)19-20-16;;/h3-6,11-13H,7-10H2,1-2H3,(H,18,23)(H,19,20);2*1H/t11?,12-,13+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYCUQMOCJHRJC-MLOZCBHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC(CC(C1)N2C)NC(=O)C3=NNC4=CC=CC=C43.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2CC(C[C@@H](C1)N2C)NC(=O)C3=NNC4=CC=CC=C43.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indisetron hydrochloride

CAS RN

160472-97-9
Record name Indisetron hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160472979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indisetron hydrochloride
Reactant of Route 2
Indisetron hydrochloride
Reactant of Route 3
Reactant of Route 3
Indisetron hydrochloride
Reactant of Route 4
Reactant of Route 4
Indisetron hydrochloride
Reactant of Route 5
Indisetron hydrochloride
Reactant of Route 6
Reactant of Route 6
Indisetron hydrochloride

Citations

For This Compound
30
Citations
S Tsukagoshi - Gan to Kagaku ryoho. Cancer & Chemotherapy, 2005 - europepmc.org
Recently, an anti-emetic agent, indisetron hydrochloride was developed in Japan. In the pre-clinical studies, it showed almost similar affinity to 5-HT3 receptor as those developed before…
Number of citations: 3 europepmc.org
K Ushijima, N Wake, H Kobayashi… - Gan to Kagaku ryoho …, 2008 - europepmc.org
… the efficacy and safety of indisetron hydrochloride an oral 5-… Indisetron hydrochloride(8 mg)was administered orally to 46 … administration of indisetron hydrochloride is safe and useful …
Number of citations: 5 europepmc.org
E Iritani, K Isono, T Izumo, N Takeda… - Gan to Kagaku ryoho …, 2009 - europepmc.org
… indisetron hydrochloride for the management of chemotherapy-induced nausea and vomiting including carboplatin for lung cancer. Indisetron hydrochloride … of indisetron hydrochloride …
Number of citations: 4 europepmc.org
M Kanbe, M Osada - Gan to Kagaku ryoho. Cancer & …, 2005 - europepmc.org
… , indisetron hydrochloride,… indisetron hydrochloride was administered with the fifth course of chemotherapy in place of the usual antiemetic drug. In this patient, indisetron hydrochloride, …
Number of citations: 3 europepmc.org
M Taniguchi - Jpn Pharmacol Ther, 2004 - cir.nii.ac.jp
Pharmacological characterization of indisetron hydrochloride, as a novel 5-HT_3 receptor antagonist | CiNii Research … Pharmacological characterization of indisetron hydrochloride …
Number of citations: 3 cir.nii.ac.jp
H Nakatsumi, Y Komatsu, S Yuki, S Sogabe… - Chemotherapy, 2013 - karger.com
… 12 Fujiwara T: Pharmacologic and clinical properties of indisetron hydrochloride, a new 5-HT 3 receptor antagonist for treating nausea and vomiting during cancer treatment (in …
Number of citations: 2 karger.com
Y Cao, C Luo, P Yang, P Li, C Wu - Medicinal Chemistry Research, 2021 - Springer
More and more attention has been paid to the structurally diverse indazole analogs in recent years which are widely present in numerous commercially available drugs. Indazole-…
Number of citations: 24 link.springer.com
S Cui - Privileged Scaffolds in Drug Discovery, 2023 - Elsevier
Indazole is a type of bicyclic heterocycle that has unique chemical and pharmacologic properties and has been recognized as a privileged scaffold in drug discovery. In this chapter, we …
Number of citations: 0 www.sciencedirect.com
N Percie du Sert, JA Rudd, CC Apfel… - Cancer chemotherapy …, 2011 - Springer
Purpose The ferret cisplatin emesis model has been used for ~30 years and enabled identification of clinically used anti-emetics. We provide an objective assessment of this model …
Number of citations: 75 link.springer.com
T Fujiwara - Yakuri To Chiryo (Jpn Pharmacol Ther), 2005
Number of citations: 1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。